molecular formula C4Cl4N2 B1596362 Pyrazine, tetrachloro- CAS No. 13484-50-9

Pyrazine, tetrachloro-

Cat. No.: B1596362
CAS No.: 13484-50-9
M. Wt: 217.9 g/mol
InChI Key: OSISQXHQGOYLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazine, tetrachloro- is a heterocyclic aromatic organic compound with the chemical formula C4Cl4N2. It is a derivative of pyrazine, where four chlorine atoms are substituted at the 2, 3, 5, and 6 positions of the pyrazine ring. This compound is known for its unique chemical properties and has found applications in various fields, including organic synthesis and industrial processes.

Scientific Research Applications

Pyrazine, tetrachloro- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Safety and Hazards

Pyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable solid, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazine and its derivatives have shown potential therapeutic value, including several clinically used agents . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . Therefore, the synthetic methods and biological activities of pyrazine derivatives discussed in these papers will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrazine, tetrachloro- can be synthesized through several methods. One common approach involves the chlorination of pyrazine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the pyrazine ring.

Another method involves the reaction of pyrazine with thionyl chloride, which results in the formation of pyrazine, tetrachloro- along with the release of sulfur dioxide and hydrogen chloride gases. This reaction is usually conducted under reflux conditions to achieve high yields.

Industrial Production Methods

In industrial settings, the production of pyrazine, tetrachloro- often involves continuous flow processes where pyrazine is reacted with chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the final product. The use of continuous flow reactors allows for efficient large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrazine, tetrachloro- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tetrachloropyrazine N-oxide.

    Reduction: Reduction of pyrazine, tetrachloro- can yield partially or fully dechlorinated pyrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Tetrachloropyrazine N-oxide.

    Reduction: Various dechlorinated pyrazine derivatives.

    Substitution: Amino or thiol-substituted pyrazine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine: The parent compound with no chlorine substitutions.

    Tetramethylpyrazine: A derivative with four methyl groups instead of chlorine atoms.

    Tetrachloropyrimidine: A similar compound with a pyrimidine ring instead of a pyrazine ring.

Uniqueness

Pyrazine, tetrachloro- is unique due to the presence of four chlorine atoms, which significantly alter its chemical reactivity and properties compared to its non-chlorinated counterparts. The electron-withdrawing effect of the chlorine atoms makes it more reactive towards nucleophiles and oxidizing agents, enhancing its utility in various chemical reactions and industrial applications.

Properties

IUPAC Name

2,3,5,6-tetrachloropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4Cl4N2/c5-1-2(6)10-4(8)3(7)9-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSISQXHQGOYLNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30309856
Record name Pyrazine, tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-50-9
Record name 2,3,5,6-Tetrachloropyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13484-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013484509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachloropyrazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrazine, tetrachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30309856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tetrachloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazine, tetrachloro-
Reactant of Route 2
Pyrazine, tetrachloro-
Reactant of Route 3
Pyrazine, tetrachloro-
Reactant of Route 4
Pyrazine, tetrachloro-
Reactant of Route 5
Pyrazine, tetrachloro-
Reactant of Route 6
Pyrazine, tetrachloro-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.